molecular formula C24H24ClN3 B3887018 N-(3-chlorobenzylidene)-4-(diphenylmethyl)-1-piperazinamine

N-(3-chlorobenzylidene)-4-(diphenylmethyl)-1-piperazinamine

Cat. No. B3887018
M. Wt: 389.9 g/mol
InChI Key: URCVMOMVYOGAMN-LGUFXXKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-chlorobenzylidene)-4-(diphenylmethyl)-1-piperazinamine is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as CBP or TCBP and has been found to have various biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of CBP is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins involved in cellular processes. CBP has been found to inhibit the activity of various kinases and phosphatases, which are involved in cell signaling pathways. It has also been found to inhibit the activity of various enzymes involved in DNA replication and repair.
Biochemical and Physiological Effects
CBP has been found to have various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the growth of various fungi and bacteria, and reduce inflammation. CBP has also been found to have neuroprotective effects, and it has been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

CBP has several advantages for use in lab experiments. It is relatively easy to synthesize, and the yield is typically high. It is also stable under various conditions and can be stored for extended periods. However, CBP has some limitations, including its low solubility in water, which can make it challenging to work with in certain experiments.

Future Directions

There are several future directions for research on CBP. One area of interest is the development of CBP derivatives with improved solubility and bioavailability. Another area of interest is the exploration of CBP's potential as a therapeutic agent for various diseases, including cancer and neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of CBP and its effects on various cellular processes.
Conclusion
In conclusion, CBP is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to have various biochemical and physiological effects and has potential applications in the treatment of various diseases. CBP has several advantages for use in lab experiments, but it also has some limitations. Future research on CBP will likely focus on the development of CBP derivatives and the exploration of its potential as a therapeutic agent for various diseases.

Scientific Research Applications

CBP has been extensively studied for its potential applications in scientific research. One of the primary areas of interest is its potential as a therapeutic agent for various diseases. CBP has been found to have anticancer, antifungal, and antibacterial properties. It has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

(E)-N-(4-benzhydrylpiperazin-1-yl)-1-(3-chlorophenyl)methanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24ClN3/c25-23-13-7-8-20(18-23)19-26-28-16-14-27(15-17-28)24(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-13,18-19,24H,14-17H2/b26-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URCVMOMVYOGAMN-LGUFXXKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)N=CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)/N=C/C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-chlorobenzylidene)-4-(diphenylmethyl)-1-piperazinamine
Reactant of Route 2
Reactant of Route 2
N-(3-chlorobenzylidene)-4-(diphenylmethyl)-1-piperazinamine
Reactant of Route 3
Reactant of Route 3
N-(3-chlorobenzylidene)-4-(diphenylmethyl)-1-piperazinamine
Reactant of Route 4
Reactant of Route 4
N-(3-chlorobenzylidene)-4-(diphenylmethyl)-1-piperazinamine
Reactant of Route 5
Reactant of Route 5
N-(3-chlorobenzylidene)-4-(diphenylmethyl)-1-piperazinamine
Reactant of Route 6
Reactant of Route 6
N-(3-chlorobenzylidene)-4-(diphenylmethyl)-1-piperazinamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.